N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a thiophene ring, an amide linkage, and a trifluoromethoxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene derivative: Starting with a thiophene compound, functionalization at the desired position can be achieved through halogenation or other electrophilic substitution reactions.
Amide bond formation: The thiophene derivative can then be coupled with an amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Introduction of the trifluoromethoxy group: This step might involve the use of trifluoromethoxy-containing reagents under specific conditions to ensure the selective introduction of the group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide: Lacks the trifluoromethoxy group.
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-methoxybenzamide: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide can significantly alter its chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to certain biological targets.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c22-21(23,24)29-17-9-5-15(6-10-17)20(28)26-16-7-3-14(4-8-16)12-19(27)25-13-18-2-1-11-30-18/h1-11H,12-13H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPOMMXPOZMJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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